4-(4-nitro-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]BUTANAMIDE is a complex organic compound that features a pyrazole ring substituted with a nitro group and a thiophene ring attached to a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]BUTANAMIDE typically involves multi-step organic reactions. The starting materials often include 4-nitro-1H-pyrazole and thiophene-2-carbaldehyde. The key steps in the synthesis may involve:
Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
Nitration: Introduction of the nitro group to the pyrazole ring using nitrating agents like nitric acid.
Attachment of the thiophene ring: This step may involve a condensation reaction between thiophene-2-carbaldehyde and an appropriate amine.
Formation of the butanamide chain: This can be achieved through amidation reactions involving butanoyl chloride and the intermediate formed in the previous steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrogen atoms on the pyrazole and thiophene rings can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides).
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole and thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]BUTANAMIDE depends on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo redox reactions, which may be crucial for its activity. The thiophene ring can interact with aromatic residues in proteins, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT): Known for its high thermal stability and energetic properties.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP): Another compound with high energetic performance.
Uniqueness
4-(4-NITRO-1H-PYRAZOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]BUTANAMIDE is unique due to the combination of the nitro-substituted pyrazole ring and the thiophene ring attached to a butanamide chain. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H14N4O3S |
---|---|
Molecular Weight |
294.33 g/mol |
IUPAC Name |
4-(4-nitropyrazol-1-yl)-N-(thiophen-2-ylmethyl)butanamide |
InChI |
InChI=1S/C12H14N4O3S/c17-12(13-8-11-3-2-6-20-11)4-1-5-15-9-10(7-14-15)16(18)19/h2-3,6-7,9H,1,4-5,8H2,(H,13,17) |
InChI Key |
HDGMPGGLMWNAFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CCCN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.